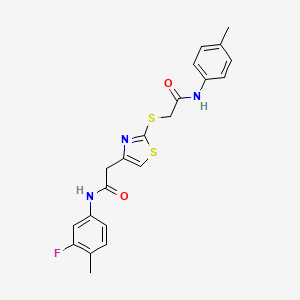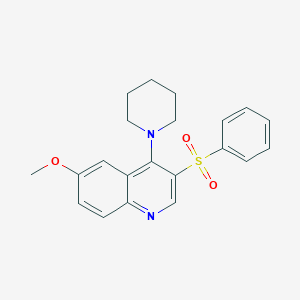![molecular formula C19H18N2O2S B2799723 2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-5-methylpyridine CAS No. 1903418-12-1](/img/structure/B2799723.png)
2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-5-methylpyridine is a complex organic compound that features a benzo[b]thiophene core, a pyrrolidine ring, and a pyridine moiety
Mécanisme D'action
Target of Action
The primary target of Benzo[b]thiophen-2-yl(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its target, the 5-HT1A serotonin receptors, through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Biochemical Pathways
serotonin system and related pathways. Serotonin has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Result of Action
Given its affinity for the 5-ht1a serotonin receptors, it can be inferred that it likely has an impact on the physiological functions regulated by these receptors, such as thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-5-methylpyridine typically involves multiple steps, including the formation of the benzo[b]thiophene core, the introduction of the pyrrolidine ring, and the attachment of the pyridine moiety. Common synthetic routes include:
Formation of Benzo[b]thiophene Core: This can be achieved through a Pd-catalyzed coupling reaction.
Introduction of Pyrrolidine Ring: This step often involves the use of pyrrolidine derivatives and appropriate coupling reagents.
Attachment of Pyridine Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-5-methylpyridine can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the pyridine and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-5-methylpyridine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a therapeutic agent targeting serotonin receptors.
Biological Studies: It is used in biological assays to understand its interaction with various biomolecules.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in materials science and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylpyridine: Similar in structure but lacks the benzo[b]thiophene core.
2-(Benzo[b]thiophen-2-yl)pyridine: Shares the benzo[b]thiophene core but differs in the attached functional groups.
Uniqueness
2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-5-methylpyridine is unique due to its combination of a benzo[b]thiophene core, a pyrrolidine ring, and a pyridine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
1-benzothiophen-2-yl-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-6-7-18(20-11-13)23-15-8-9-21(12-15)19(22)17-10-14-4-2-3-5-16(14)24-17/h2-7,10-11,15H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGJQYPXOIQAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2799640.png)


![2-(3,4-dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2799646.png)
![N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2799647.png)

![1-methanesulfonyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2799651.png)



![3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine](/img/structure/B2799659.png)
![1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2799661.png)


